Butriptyline

Description

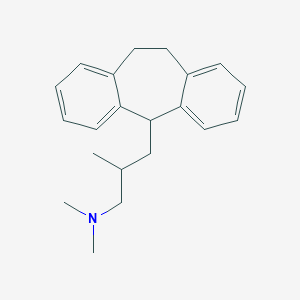

Structure

3D Structure

Properties

IUPAC Name |

N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALELTFCQZDXAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022715 | |

| Record name | Butriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35941-65-2 | |

| Record name | Butriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35941-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butriptyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butriptyline's Interaction with Serotonin Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butriptyline, a tricyclic antidepressant (TCA), has a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. While classically categorized with monoamine reuptake inhibitors, its affinity for the serotonin transporter (SERT) is notably weak. This technical guide provides an in-depth analysis of this compound's mechanism of action with a specific focus on its effects on SERT. It includes a summary of its binding affinities, detailed experimental protocols for assessing transporter interaction, and a visualization of the potential signaling pathways involved. The presented data suggests that while this compound does interact with SERT, its clinical efficacy as an antidepressant is likely a result of a broader receptor interaction profile, including potent antagonism of histamine and muscarinic acetylcholine receptors.

Core Mechanism of Action at the Serotonin Transporter

This compound is a tricyclic antidepressant that, like other TCAs, modulates the levels of monoamine neurotransmitters in the synaptic cleft.[1] Its primary mechanism is the inhibition of the reuptake of serotonin and norepinephrine by binding to their respective transporters, SERT and NET.[2] However, in vitro studies have demonstrated that this compound is a very weak inhibitor of monoamine reuptake.[1]

The interaction of this compound with the serotonin transporter is characterized by a low affinity. By blocking SERT, this compound is thought to increase the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[2] This enhanced neurotransmission is believed to contribute to its therapeutic effects in the treatment of depression.[2] However, the clinical efficacy of this compound, which has been shown to be comparable to more potent SERT inhibitors like amitriptyline and imipramine in some small clinical trials, suggests that its antidepressant effects may not be solely attributable to SERT inhibition.[1] It is hypothesized that this compound may have a different primary mechanism of action or that it may function as a prodrug to a more active metabolite.[1]

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) of this compound for human monoamine transporters and other relevant receptors. Data is compiled from studies utilizing radioligand binding assays.

| Target | K i (nM) | Species | Reference |

| Serotonin Transporter (SERT) | 1,360 | Human | [3][4] |

| Norepinephrine Transporter (NET) | 5,100 | Human | [3][4] |

| Dopamine Transporter (DAT) | 3,940 | Human | [3][4] |

| Histamine H1 Receptor | 1.1 | Human | [3] |

| Muscarinic Acetylcholine Receptor | 35 | Human | [3] |

| 5-HT2A Receptor | 380 | Human | [3] |

| α1-Adrenergic Receptor | 570 | Human | [3] |

Experimental Protocols

Radioligand Binding Assay for SERT

This assay measures the direct binding of a drug to the serotonin transporter.

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).

Materials:

-

HEK-293 cells stably expressing hSERT

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

-

Radioligand: [³H]Citalopram or another high-affinity SERT ligand

-

This compound hydrochloride

-

Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation: hSERT-expressing HEK-293 cells are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. The final pellet is resuspended in the assay buffer.

-

Binding Reaction: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]Citalopram) and varying concentrations of this compound.

-

Incubation: The reaction mixtures are incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Serotonin Uptake Assay

This functional assay measures the ability of a drug to inhibit the uptake of serotonin into nerve terminals.

Objective: To determine the potency of this compound in inhibiting serotonin uptake into synaptosomes.

Materials:

-

Rat brain tissue (e.g., hypothalamus or striatum)

-

Sucrose buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer buffer

-

[³H]Serotonin (5-HT)

-

This compound hydrochloride

-

Scintillation fluid and counter

Methodology:

-

Synaptosome Preparation: Rat brain tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed to remove larger cellular components. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes (resealed nerve terminals). The synaptosomal pellet is resuspended in Krebs-Ringer buffer.

-

Uptake Inhibition: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or vehicle control.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of [³H]5-HT.

-

Incubation: The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for serotonin uptake.

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: The amount of [³H]5-HT taken up by the synaptosomes is determined by scintillation counting of the filters.

-

Data Analysis: The concentration of this compound that produces 50% inhibition of [³H]5-HT uptake (IC50) is determined by non-linear regression analysis.

Signaling Pathways and Functional Consequences

The interaction of this compound with SERT, although weak, is expected to initiate a cascade of downstream signaling events. However, given its potent activity at other receptors, a holistic view of its signaling effects is necessary.

Experimental Workflow for Assessing SERT Interaction

Workflow for determining this compound's interaction with SERT.

Putative Signaling Pathway of this compound

The following diagram illustrates the potential signaling pathways affected by this compound, highlighting its weak inhibition of SERT and its more potent antagonism of other receptors.

References

An In-depth Technical Guide to the Effects of Butriptyline on Norepinephrine and Dopamine Reuptake

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the pharmacological effects of butriptyline, a tricyclic antidepressant (TCA), on the reuptake of norepinephrine (NE) and dopamine (DA). It consolidates quantitative data from key in vitro studies, outlines detailed experimental protocols representative of those used to characterize monoamine reuptake inhibitors, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

This compound is a tricyclic antidepressant developed in the 1960s.[1] Like other TCAs, its therapeutic effects are primarily attributed to the modulation of monoamine neurotransmitters in the central nervous system.[1][2] Specifically, TCAs are known to block the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[2][3] While this compound's primary mechanism is considered to be the inhibition of serotonin and norepinephrine reuptake, its effects on the norepinephrine transporter (NET) and dopamine transporter (DAT) are of significant interest for understanding its complete pharmacological profile.[2][4] This guide focuses specifically on its interaction with NET and DAT.

Mechanism of Action: Inhibition of Norepinephrine and Dopamine Transporters

Norepinephrine and dopamine are catecholamine neurotransmitters that play crucial roles in regulating mood, attention, and motivation.[5] After their release from a presynaptic neuron, their action in the synaptic cleft is terminated primarily by reuptake into the presynaptic terminal via specific transporter proteins: the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6] This reuptake process is vital for maintaining neurotransmitter homeostasis.

This compound, as with other TCAs, can physically block these transporter proteins.[2] By binding to NET and DAT, it competitively inhibits the reuptake of norepinephrine and dopamine, leading to a higher concentration of these neurotransmitters in the synaptic cleft and enhanced neurotransmission. However, in vitro evidence suggests that this compound is a very weak inhibitor of both NET and DAT.[4]

Quantitative Data: In Vitro Inhibition of NET and DAT

The following table summarizes the available quantitative data for this compound's binding affinity (Ki) and functional inhibition (IC50) at the human and rat norepinephrine and dopamine transporters. The data indicate a significantly lower potency for these transporters compared to its effects on serotonin or histamine receptors.

| Transporter | Species | Parameter | Value (nM) | Reference |

| NET | Human | Ki | 5,100 | Tatsumi et al., 1997 |

| Rat | Ki | 990 | Richelson & Pfenning, 1984 | |

| Rat | IC50 | 1,700 | Randrup & Braestrup, 1977 | |

| DAT | Human | Ki | 3,940 | Tatsumi et al., 1997 |

| Rat | Ki | 2,800 | Richelson & Pfenning, 1984 | |

| Rat | IC50 | 5,200 | Randrup & Braestrup, 1977 | |

| Table 1: this compound's in vitro affinity and potency at norepinephrine (NET) and dopamine (DAT) transporters. |

Experimental Protocols

Detailed experimental protocols for the specific studies cited on this compound are not fully available in the public domain. However, the methodologies employed are standard radioligand uptake and binding assays. Below are representative protocols for determining the inhibitory effects of a compound like this compound on norepinephrine and dopamine reuptake in both rat brain synaptosomes and cell lines expressing human transporters.

This protocol is based on methodologies for assessing monoamine reuptake inhibition in isolated nerve terminals (synaptosomes).

4.1.1 Materials and Reagents

-

Whole rat brain tissue (e.g., cortex for NET, striatum for DAT)

-

Sucrose buffer (0.32 M sucrose, pH 7.4)

-

Krebs-Ringer-HEPES buffer (containing NaCl, KCl, MgSO₄, CaCl₂, KH₂PO₄, glucose, HEPES, EDTA, pargyline, and L-ascorbic acid, pH 7.4)

-

Radioligands: [³H]norepinephrine or [³H]dopamine

-

Test compound: this compound hydrochloride in various concentrations

-

Nonspecific uptake control: A known potent inhibitor (e.g., desipramine for NET, GBR12909 for DAT)

-

Glass-fiber filters

-

Scintillation fluid and counter

4.1.2 Synaptosome Preparation

-

Euthanize rats and rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 16,000-20,000 x g for 15-20 minutes at 4°C.

-

Discard the supernatant. The resulting pellet (P2 fraction) contains the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer to a final protein concentration of approximately 0.4-0.9 mg/mL.

4.1.3 Uptake Assay Procedure

-

Aliquot the synaptosomal suspension into test tubes.

-

Add varying concentrations of this compound (or vehicle for total uptake, and a saturating concentration of a known inhibitor for nonspecific uptake).

-

Pre-incubate the tubes for 5-10 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of the [³H]neurotransmitter (e.g., 10-12 nM).

-

Incubate for a short period (e.g., 4-8 minutes) at 37°C.

-

Terminate the reaction by rapid vacuum filtration through glass-fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

4.1.4 Data Analysis

-

Specific uptake is calculated by subtracting the nonspecific uptake (counts in the presence of a potent inhibitor) from the total uptake (counts with vehicle).

-

The inhibitory effect of this compound is expressed as a percentage of the control (specific uptake without the drug).

-

IC₅₀ values (the concentration of this compound that inhibits 50% of specific uptake) are determined by nonlinear regression analysis of the concentration-response curve.

This protocol is based on methodologies for assessing binding affinity in human embryonic kidney (HEK293) cells stably transfected to express human NET or DAT.

4.2.1 Cell Culture and Membrane Preparation

-

Culture HEK293 cells stably expressing hNET or hDAT under standard conditions (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Harvest the cells, wash with PBS, and centrifuge to form a cell pellet.

-

Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in an appropriate assay buffer.

4.2.2 Binding Assay Procedure

-

In a 96-well plate, add cell membranes, a selective radioligand ([³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT), and varying concentrations of this compound.

-

For nonspecific binding, add a high concentration of a known displacer (e.g., 10 µM desipramine for hNET).

-

Incubate the plate for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C or room temperature).

-

Terminate the binding by rapid filtration over glass-fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4.2.3 Data Analysis

-

Calculate specific binding by subtracting nonspecific binding from total binding.

-

Generate competition curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the competition curve using nonlinear regression.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological profile of antidepressants and related compounds at human monoamine transporters [ouci.dntb.gov.ua]

- 6. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Molecular Targets of Butriptyline in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butriptyline is a tricyclic antidepressant (TCA) that has been utilized for the treatment of depression.[1] Like other TCAs, its therapeutic effects and side-effect profile are dictated by its interactions with a range of molecular targets within the central nervous system (CNS). This document provides a comprehensive overview of the known molecular targets of this compound, presenting quantitative binding data, outlining relevant experimental methodologies, and illustrating the associated signaling pathways. This compound's primary mechanism of action is understood to be the modulation of serotonin and norepinephrine levels in the brain.[2] It also exhibits significant affinity for various neurotransmitter receptors, which contributes to its overall pharmacological profile.[1][2]

Primary Molecular Targets: Monoamine Transporters

This compound's principal therapeutic action is attributed to its ability to inhibit the reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[3] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[2][3] It is important to note that this compound's affinity for these transporters is considered weak compared to other TCAs.[1]

Quantitative Binding Affinity Data for Monoamine Transporters

The following table summarizes the in vitro binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for human and rat monoamine transporters. Lower values indicate a stronger binding affinity.

| Target | Species | Ki (nM) | IC50 (nM) | Reference |

| SERT | Human | 1,360 | - | [1][4] |

| Rat | 4,300 | 10,000 | [1][4] | |

| NET | Human | 5,100 | - | [1][4] |

| Rat | 990 | 1,700 | [1][4] | |

| DAT | Human | 3,940 | - | [4] |

| Rat | 2,800 | 5,200 | [4] |

Secondary Molecular Targets: Neurotransmitter Receptors

This compound also interacts with a variety of other neurotransmitter receptors, which largely accounts for its side-effect profile. These interactions include antagonism of histamine, muscarinic acetylcholine, and adrenergic receptors.[1][2]

Quantitative Binding Affinity Data for Neurotransmitter Receptors

The table below presents the in vitro binding affinities (Ki) of this compound for various human neurotransmitter receptors.

| Target | Species | Ki (nM) | Reference |

| Histamine H1 Receptor | Human | 1.1 | [1][4] |

| Muscarinic Acetylcholine Receptors (mACh) | Human | 35 | [1][4] |

| α1-Adrenergic Receptor | Human | 570 | [1][4] |

| 5-HT2A Receptor | Human | 380 | [1][4] |

| α2-Adrenergic Receptor | Human | 4,800 | [1][4] |

| 5-HT1A Receptor | Human | 7,000 | [4] |

Signaling Pathways and Experimental Workflows

The interaction of this compound with its molecular targets initiates downstream signaling cascades that ultimately produce its therapeutic and adverse effects. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

Caption: this compound's primary and secondary mechanisms of action.

Caption: A generalized experimental workflow for target identification.

Detailed Methodologies for Key Experiments

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor or transporter.

-

Objective: To quantify the binding affinity (Ki) of this compound for its molecular targets.

-

General Protocol:

-

Tissue Preparation: Brain tissue from appropriate species (e.g., human or rat) is homogenized and centrifuged to isolate cell membranes containing the target receptors or transporters.

-

Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the target) and varying concentrations of the unlabeled drug (this compound).

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays are functional assays that measure the ability of a drug to inhibit the transport of a neurotransmitter into a cell or synaptosome.

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting the reuptake of serotonin and norepinephrine.

-

General Protocol:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions rich in the desired transporters (e.g., striatum for DAT, cortex for SERT and NET).

-

Incubation: The synaptosomes are incubated with a radioactively labeled neurotransmitter (e.g., [3H]5-HT or [3H]NE) in the presence of varying concentrations of this compound.

-

Uptake Termination: The uptake process is stopped, typically by rapid cooling and filtration.

-

Quantification: The amount of radioactivity taken up by the synaptosomes is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

-

Conclusion

This compound is a pharmacologically active compound with a complex profile of interactions within the central nervous system. Its primary targets are the serotonin and norepinephrine transporters, for which it has a relatively weak inhibitory effect.[1] Its more potent antagonist activity at histamine H1, muscarinic acetylcholine, and to a lesser extent, α1-adrenergic and 5-HT2A receptors, contributes significantly to its overall clinical effects, including its side-effect profile of sedation and anticholinergic symptoms.[1][5] The data and methodologies presented in this guide provide a detailed foundation for researchers and drug development professionals working with this compound and related tricyclic antidepressants. Further research into the downstream signaling consequences of these interactions will continue to refine our understanding of this class of drugs.

References

Physicochemical Properties of Butriptyline for Drug Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for the rational design and development of effective and stable drug formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering valuable insights for researchers and formulation scientists. Due to the limited availability of experimental data for this compound, this guide also incorporates data from its structurally similar analogs, amitriptyline and nortriptyline, to provide a comparative context and informed estimations. The successful formulation of a drug product is intrinsically linked to the physical and chemical nature of the API. Properties such as solubility, pKa, and lipophilicity (logP) govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and dictate the choice of excipients and manufacturing processes.[2][3]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Data for the hydrochloride salt and its analogs are included for a comprehensive understanding.

Table 1: Core Physicochemical Properties of this compound and Analogs

| Property | This compound | This compound Hydrochloride | Amitriptyline | Nortriptyline |

| IUPAC Name | (±)-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N,N,2-trimethylpropan-1-amine[1] | Dimethyl(2-methyl-3-{tricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-2-yl}propyl)amine hydrochloride[4] | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine[5] | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine[6] |

| Chemical Formula | C₂₁H₂₇N[1] | C₂₁H₂₈ClN[4] | C₂₀H₂₃N[5] | C₁₉H₂₁N[6] |

| Molecular Weight ( g/mol ) | 293.45[7] | 329.91[4] | 277.40[8] | 263.38[9] |

| Physical State | Not definitively reported; likely an oil | Crystalline solid | Crystalline solid[5] | Crystalline solid[6] |

| Melting Point (°C) | Not available | Not available | 196-197[8] | 215-220 (as HCl salt)[10] |

| Boiling Point (°C) | Not available | Not available | Not available | 396.62 (estimated)[6] |

| pKa (Strongest Basic) | Not experimentally determined | 10.01 (Predicted, Chemaxon) | 9.4[8], 9.76 (Estimated)[5] | 9.7 (Uncertain)[9], 10.47 (Predicted, Chemaxon)[11] |

| logP (Octanol-Water) | Not experimentally determined | 5.22, 5.44 (Predicted, ALOGPS, Chemaxon) | 4.92[5] | 4.51, 4.65 (Predicted, ALOGPS) |

| Water Solubility | Not experimentally determined | 0.000351 mg/mL (Predicted, ALOGPS) | Insoluble (as free base)[12] | 0.00087 g/L[6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standard protocols applicable to this compound and other tricyclic antidepressants.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a drug at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets.[13] For a basic drug like this compound, potentiometric titration is a common and reliable method for pKa determination.

Methodology:

-

Preparation of the Analyte Solution: A precisely weighed amount of this compound (or its salt) is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution. The concentration is usually in the range of 1-5 mM.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The temperature is maintained at a constant value (e.g., 25 °C or 37 °C).

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the analyte solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where half of the base has been neutralized. Alternatively, derivative plots can be used to accurately locate the equivalence point.

Caption: Workflow for pKa determination.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key determinant of its ability to cross biological membranes, including the blood-brain barrier.[14] The shake-flask method is the gold standard for experimental logP determination.

Methodology:

-

Preparation of Phases: n-Octanol and water (or a suitable buffer, typically pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known concentration of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a mechanical shaker) for a sufficient time (typically 24-48 hours) to allow for the partitioning equilibrium to be reached. The temperature is kept constant.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Caption: Workflow for logP determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption.[15] The equilibrium solubility of a drug is typically determined using the shake-flask method.

Methodology:

-

Preparation: An excess amount of solid this compound (or its salt) is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range of the gastrointestinal tract.[16]

-

Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 37 °C) for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[17]

-

Sampling and Separation: At various time points, samples are withdrawn and the undissolved solid is removed by filtration (using a filter that does not adsorb the drug) or centrifugation.

-

Analysis: The concentration of the dissolved drug in the filtrate or supernatant is determined by a validated analytical method (e.g., HPLC-UV).

-

Equilibrium Confirmation: Equilibrium is considered to be reached when consecutive measurements of the drug concentration are constant.[16]

Caption: Workflow for solubility determination.

Influence of Physicochemical Properties on Drug Formulation

The physicochemical properties of this compound significantly impact its formulation development. As a weakly basic and lipophilic compound, several key considerations arise.

Role of pKa in Formulation

The basic nature of this compound (predicted pKa of the hydrochloride salt is 10.01) means its ionization state is highly dependent on the pH of the surrounding environment.

-

Salt Formation: For basic drugs, salt formation is a common strategy to improve aqueous solubility and dissolution rate.[18] The choice of the counter-ion is critical and is guided by the pKa difference between the drug and the counter-ion (a difference of at least 2 pH units is generally recommended).[19] The hydrochloride salt of this compound is commonly used.[1]

-

Oral Absorption: The absorption of an orally administered drug is influenced by its ionization state in the gastrointestinal tract.[2] In the acidic environment of the stomach, a basic drug like this compound will be predominantly in its ionized, more water-soluble form. As it moves to the more alkaline environment of the small intestine, the proportion of the un-ionized, more lipid-soluble form increases, which favors absorption across the intestinal mucosa.[20]

-

pH-dependent Solubility: The solubility of this compound will be significantly higher at lower pH values where it is protonated. This pH-dependent solubility must be considered when designing dissolution media for in vitro testing to ensure they are biorelevant.

Impact of logP on Formulation

The high lipophilicity of this compound (predicted logP > 5 for the hydrochloride salt) presents both opportunities and challenges for formulation.

-

Solubility Enhancement: Due to its low aqueous solubility, formulation strategies to enhance solubility are often necessary. These can include the use of co-solvents, surfactants, or complexing agents like cyclodextrins. For highly lipophilic drugs, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be particularly effective in improving oral bioavailability by presenting the drug in a solubilized form in the gastrointestinal tract.[21][22]

-

Permeability and CNS Penetration: A high logP generally correlates with good membrane permeability, which is essential for oral absorption and for crossing the blood-brain barrier, a key requirement for a centrally acting drug like an antidepressant.[14] However, excessively high lipophilicity can lead to increased metabolic clearance and potential for toxicity.[23] The optimal logP range for CNS drugs is often considered to be between 2 and 4.[24][25]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. GSRS [precision.fda.gov]

- 5. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C21H27N | CID 21772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Amitriptyline [drugfuture.com]

- 9. NORTRIPTYLINE CAS#: 72-69-5 [m.chemicalbook.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. go.drugbank.com [go.drugbank.com]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. What is pKa and how is it used in drug development? [pion-inc.com]

- 14. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. who.int [who.int]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Butriptyline Administration in Rodent Models of Depression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the tricyclic antidepressant (TCA) Butriptyline in various rodent models of depression. While specific data for this compound in these models is limited in publicly available literature, the following protocols have been developed based on established methodologies for other TCAs, such as Amitriptyline and Nortriptyline, and standard behavioral tests for antidepressant efficacy.

Mechanism of Action: Tricyclic Antidepressants

This compound, as a member of the tricyclic antidepressant class, is understood to exert its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[1] This action increases the concentration of these neurotransmitters, which are crucial for mood regulation, thereby enhancing neurotransmission.[1] Additionally, this compound exhibits antihistaminic and anticholinergic properties.[1] The diagram below illustrates the general signaling pathway for TCAs.

Caption: General mechanism of action for Tricyclic Antidepressants (TCAs) like this compound.

Experimental Protocols

The following are detailed protocols for commonly used rodent models of depression to assess the antidepressant-like effects of this compound.

Forced Swim Test (FST)

The Forced Swim Test (FST) is a widely used behavioral test to screen for antidepressant drugs.[2][3] It is based on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by effective antidepressant treatment.[4]

Experimental Workflow:

Caption: Workflow for the Forced Swim Test (FST).

Methodology:

-

Apparatus: A transparent cylindrical container (20-25 cm in diameter, 40-50 cm in height) filled with water (23-25°C) to a depth of 15-20 cm, preventing the rodent from touching the bottom or escaping.[5]

-

Acclimatization: Animals should be habituated to the experimental room for at least one hour before testing.

-

Drug Administration: Administer this compound (e.g., 10-30 mg/kg, intraperitoneally - i.p.) or vehicle 30-60 minutes before the test. A positive control, such as Imipramine (20-30 mg/kg, i.p.), should be included.

-

Procedure:

-

Scoring: The primary measure is "immobility time," defined as the period the animal makes only the minimal movements necessary to keep its head above water.[5] An observer blinded to the treatment groups should perform the scoring.

-

Data Analysis: Compare the immobility time across different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Tail Suspension Test (TST)

The Tail Suspension Test (TST) is another common behavioral assay for screening potential antidepressant drugs in mice.[6][7][8] The test is based on the observation that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.[9]

Methodology:

-

Apparatus: A suspension bar or ledge positioned at least 50 cm above a surface to prevent the mouse from escaping or holding onto nearby surfaces.[10]

-

Acclimatization: Allow mice to acclimate to the testing room for at least one hour prior to the experiment.

-

Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.), vehicle, or a positive control (e.g., Desipramine, 20-30 mg/kg, i.p.) 30-60 minutes before the test.

-

Procedure:

-

Scoring: Record the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[10] Scoring should be performed by an observer blinded to the experimental conditions.

-

Data Analysis: Analyze the differences in immobility time between the treatment groups using statistical methods like ANOVA.

Unpredictable Chronic Mild Stress (UCMS)

The UCMS model is considered to have high face and predictive validity for depression, as it induces a state of anhedonia (a core symptom of depression) in rodents.[11][12] This model is useful for evaluating the effects of chronic antidepressant treatment.[13]

Logical Relationship of UCMS Model:

Caption: Logical flow of the Unpredictable Chronic Mild Stress (UCMS) model.

Methodology:

-

Baseline Measurement: Before initiating the stress protocol, assess the baseline sucrose preference of the animals.

-

UCMS Protocol (3-6 weeks): Subject the animals to a variable sequence of mild stressors daily. Examples of stressors include:

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Food or water deprivation

-

Damp bedding

-

Reversal of light/dark cycle

-

Forced swimming in cold water (4°C)

-

-

Drug Administration: During the last 2-4 weeks of the UCMS protocol, administer this compound (e.g., 10-30 mg/kg, daily, i.p. or oral gavage), vehicle, or a positive control (e.g., Fluoxetine, 10 mg/kg, daily).

-

Sucrose Preference Test (SPT):

-

Habituate the animals to two bottles, one with water and one with a 1% sucrose solution.

-

Following a period of food and water deprivation (e.g., 12-24 hours), present the animals with pre-weighed bottles of water and 1% sucrose solution for a defined period (e.g., 1-24 hours).

-

Measure the consumption from each bottle by weighing them before and after the test.

-

Calculate sucrose preference as: (Sucrose solution consumed / Total fluid consumed) x 100.

-

-

Data Analysis: Compare the changes in sucrose preference from baseline and between treatment groups to determine if this compound can reverse the stress-induced anhedonia.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: Effect of this compound in the Forced Swim Test (FST)

| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |

| Vehicle | - | 10 | Insert Data |

| This compound | 10 | 10 | Insert Data |

| This compound | 20 | 10 | Insert Data |

| This compound | 30 | 10 | Insert Data |

| Positive Control | e.g., 20 | 10 | Insert Data |

Table 2: Effect of this compound in the Tail Suspension Test (TST)

| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |

| Vehicle | - | 10 | Insert Data |

| This compound | 10 | 10 | Insert Data |

| This compound | 20 | 10 | Insert Data |

| This compound | 30 | 10 | Insert Data |

| Positive Control | e.g., 20 | 10 | Insert Data |

Table 3: Effect of Chronic this compound in the Unpredictable Chronic Mild Stress (UCMS) Model

| Treatment Group | Dose (mg/kg/day) | N | Baseline Sucrose Preference (%) (Mean ± SEM) | Post-Treatment Sucrose Preference (%) (Mean ± SEM) |

| Non-Stressed + Vehicle | - | 10 | Insert Data | Insert Data |

| Stressed + Vehicle | - | 10 | Insert Data | Insert Data |

| Stressed + this compound | 10 | 10 | Insert Data | Insert Data |

| Stressed + this compound | 20 | 10 | Insert Data | Insert Data |

| Stressed + Positive Control | e.g., 10 | 10 | Insert Data | Insert Data |

Note on Dosage: The proposed dosages for this compound (10-30 mg/kg) are extrapolated from a study that observed effects on sleep patterns in rats at 20-30 mg/kg and from typical dosage ranges for other TCAs in similar behavioral tests.[14] It is crucial to perform dose-response studies to determine the optimal therapeutic window for this compound in these specific models.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and reported in line with the ARRIVE guidelines.[10]

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. animal.research.wvu.edu [animal.research.wvu.edu]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jsmcentral.org [jsmcentral.org]

- 11. researchgate.net [researchgate.net]

- 12. Utility of the chronic unpredictable mild stress model in research on new antidepressants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 13. tandfonline.com [tandfonline.com]

- 14. Comparative pharmacological studies on this compound and some related standard tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Microdialysis of Butriptyline in Brain Tissue

Disclaimer: Specific experimental data on the in vivo microdialysis of butriptyline in brain tissue is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for other tricyclic antidepressants (TCAs) and provide a comprehensive guide for researchers. The quantitative data presented is representative and should be considered hypothetical.

Application Notes

Introduction

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, providing valuable insights into the pharmacokinetics and pharmacodynamics of centrally acting drugs.[1][2] This application note details the use of in vivo microdialysis for monitoring the concentration of the tricyclic antidepressant this compound in specific brain regions of preclinical models. This compound, like other TCAs, exerts its therapeutic effect by modulating the levels of monoamine neurotransmitters, primarily by inhibiting the reuptake of serotonin and norepinephrine.[3] By directly measuring the unbound, pharmacologically active concentration of this compound in the brain's extracellular space, researchers can correlate drug levels with neurochemical changes and behavioral outcomes.

Principle of the Technique

A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of an anesthetized animal.[1][4] The probe is then continuously perfused with a physiological solution (perfusate) at a low flow rate. Small molecules, such as this compound, present in the extracellular fluid diffuse across the membrane into the perfusate down their concentration gradient. The resulting fluid, the dialysate, is collected at set intervals and analyzed to determine the concentration of this compound and other neurochemicals.[2][5]

Applications in Drug Development

-

Pharmacokinetic Studies: Determine the brain penetration and elimination kinetics of this compound.

-

Pharmacodynamic Studies: Correlate extracellular this compound concentrations with changes in neurotransmitter levels (e.g., serotonin, dopamine).[6]

-

Target Engagement: Confirm that this compound reaches its intended target in the central nervous system at concentrations sufficient to exert a pharmacological effect.

-

Dose-Response Relationships: Establish the relationship between the administered dose of this compound and its concentration in the brain.

Experimental Protocols

This protocol provides a detailed methodology for conducting an in vivo microdialysis study to measure this compound concentrations in the prefrontal cortex of a rat model.

Materials and Reagents

-

This compound hydrochloride

-

Microdialysis probes (e.g., 20 kDa molecular weight cut-off)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Artificial cerebrospinal fluid (aCSF)

-

Analytical system (e.g., HPLC-MS/MS)[5]

Experimental Procedure

-

Guide Cannula Implantation (Surgery):

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex).

-

Slowly lower the guide cannula to the desired coordinates.

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide patent.

-

Allow the animal to recover for at least 48-72 hours post-surgery.

-

-

Microdialysis Probe Insertion and Equilibration:

-

On the day of the experiment, gently restrain the awake, freely moving rat and remove the dummy cannula.

-

Insert the microdialysis probe through the guide cannula into the brain tissue.

-

Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.

-

-

Baseline Sample Collection:

-

Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to determine the basal levels of any endogenous neurochemicals of interest.

-

-

This compound Administration:

-

Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage).

-

-

Post-Dosing Sample Collection:

-

Continue collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4-6 hours) to monitor the change in this compound concentration over time.

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the concentration of this compound in each dialysate sample.

-

Correct for in vivo recovery of the probe if necessary (can be determined using the zero-net-flux method).[9]

-

Plot the this compound concentration as a function of time to generate a pharmacokinetic profile.

-

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound in Rat Prefrontal Cortex Following a Single Intraperitoneal Dose (10 mg/kg)

| Parameter | Value | Unit |

| Cmax (Peak Concentration) | 150 | ng/mL |

| Tmax (Time to Peak) | 60 | minutes |

| AUC (Area Under the Curve) | 25,000 | ng*min/mL |

| Half-life (t1/2) | 90 | minutes |

Note: The values in this table are hypothetical and intended for illustrative purposes.

Visualizations

Caption: Putative signaling pathway of this compound.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of antidepressant drugs on monoamine synthesis in brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]

Application Notes and Protocols for Screening Butriptyline Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) characterized by its multifaceted pharmacological profile. Primarily, it functions as an antagonist at several key receptors, including histamine H1, muscarinic acetylcholine, and serotonin 5-HT2A receptors.[1] Additionally, it is recognized as a very weak inhibitor of serotonin and norepinephrine reuptake.[1] This complex mechanism of action necessitates a comprehensive panel of cell-based assays to accurately characterize its efficacy and potential side effects.

These application notes provide detailed protocols for a suite of cell-based assays designed to screen and evaluate the efficacy of this compound. The assays cover its primary antagonistic activities, potential for cytotoxicity, and impact on downstream cellular signaling pathways.

Key Pharmacological Activities of this compound

This compound's therapeutic and side-effect profile is largely dictated by its affinity for various receptors. The following table summarizes its known in vitro binding affinities.

Table 1: In Vitro Binding Affinities (Ki) of this compound

| Target Receptor/Transporter | Ki (nM) | Species | Reference |

| Histamine H1 Receptor | 1.1 | Human | [1] |

| Muscarinic Acetylcholine Receptor | 35 | Human | [1] |

| 5-HT2A Receptor | 380 | Human | [1] |

| Serotonin Transporter (SERT) | 1,360 | Human | |

| Norepinephrine Transporter (NET) | 5,100 | Human | |

| α1-Adrenergic Receptor | 570 | Human | [1] |

| α2-Adrenergic Receptor | 4,800 | Human | [1] |

Note: Lower Ki values indicate stronger binding affinity.

I. Cytotoxicity Assays

Prior to functional characterization, it is crucial to determine the cytotoxic profile of this compound to identify a therapeutic window for subsequent assays.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y, HEK293, or a cell line relevant to the specific receptor being studied) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Table 2: Illustrative Cytotoxicity Data for a Tricyclic Antidepressant (Amitriptyline) in SH-SY5Y Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | 81.03 |

| 48 hours | 59.78 |

| 72 hours | 43.60 |

Data adapted from a study on Amitriptyline in SH-SY5Y cells.[6]

B. Neutral Red Uptake Assay for Cytotoxicity

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7][8]

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired time period.

-

Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing 50 µg/mL neutral red for 2 hours.

-

Dye Extraction: Wash the cells with PBS and then add a destain solution (50% ethanol, 49% water, 1% acetic acid) to extract the dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

II. Functional Receptor Antagonism Assays

These assays are designed to quantify this compound's ability to block the function of its primary receptor targets.

A. 5-HT2A Receptor Antagonism: Calcium Flux Assay

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[9][10] An antagonist will block this agonist-induced calcium release.

dot

Caption: 5-HT2A Receptor Signaling Pathway and this compound Antagonism.

-

Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Cell Seeding: Plate the cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control.

-

Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin) at its EC80 concentration.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium signal and calculate its IC50 value.

Table 3: Illustrative Functional Antagonism Data for a 5-HT2A Receptor Antagonist

| Compound | Assay Type | Cell Line | IC50 (nM) |

| Ketanserin | IP1 Accumulation | CHO-K1 | 5.7 |

| Ritanserin | IP1 Accumulation | CHO-K1 | 9.2 |

| Spiperone | IP1 Accumulation | CHO-K1 | 3.1 |

Data for known 5-HT2A antagonists from a cell-based IP1 assay, which is another downstream measure of Gq activation.[11]

B. Histamine H1 and Muscarinic Acetylcholine Receptor Antagonism: cAMP Assay

Histamine H1 and muscarinic acetylcholine receptors can be coupled to different G-proteins depending on the receptor subtype and cellular context. For Gi-coupled receptors, activation leads to a decrease in intracellular cAMP. An antagonist will prevent this agonist-induced decrease.

dot

Caption: Gi-Coupled GPCR Signaling and this compound Antagonism.

-

Cell Line: Use a cell line expressing the target receptor (e.g., CHO-H1 or CHO-M1).

-

Cell Treatment: Treat cells with a Gs-pathway activator like forskolin to induce a basal level of cAMP.

-

Compound and Agonist Addition: Pre-incubate cells with varying concentrations of this compound, followed by the addition of a specific agonist (e.g., histamine for H1, carbachol for muscarinic receptors).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[6][12]

-

Data Analysis: Determine the ability of this compound to reverse the agonist-induced decrease in cAMP and calculate its IC50.

Table 4: Illustrative Functional Antagonism Data for a Muscarinic Receptor Antagonist

| Compound | Assay Type | Cell System | IC50 (µM) |

| Amitriptyline | Oxotremorine-induced inhibition of ACh release | Cortical nerve endings | 1.0 |

Data for the related TCA, amitriptyline, in a functional assay measuring muscarinic receptor antagonism.

III. Downstream Signaling Pathway Analysis

Investigating the effect of this compound on key signaling pathways can provide further insight into its mechanism of action beyond direct receptor interaction.

A. ERK Phosphorylation Assay

The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some TCAs have been shown to influence ERK signaling.[1][7]

dot

Caption: Simplified ERK Signaling Pathway and Potential Modulation by this compound.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., astrocytes or neuronal cells) and treat with various concentrations of this compound for different time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting or ELISA:

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

ELISA: Use a sandwich ELISA kit to quantify the levels of p-ERK and total ERK in the cell lysates.

-

-

Data Analysis: Quantify the ratio of p-ERK to total ERK to determine the effect of this compound on ERK activation.

Table 5: Illustrative Data on ERK Phosphorylation by a Tricyclic Antidepressant (Amitriptyline)

| Cell Line | Treatment | Effect on ERK Phosphorylation |

| C6 Glioma Cells | Amitriptyline (15 µM) | Stimulation of ERK1/2 phosphorylation |

| CHO/DOR Cells | Amitriptyline | Concentration-dependent stimulation (EC50 = 9.0 µM) |

Data for the related TCA, amitriptyline, demonstrating its effect on ERK signaling.[1]

Conclusion

The suite of cell-based assays described in these application notes provides a robust framework for the preclinical evaluation of this compound's efficacy. By systematically assessing its cytotoxicity, receptor antagonism, and impact on downstream signaling, researchers can gain a comprehensive understanding of its pharmacological profile. The provided protocols offer a starting point for assay development and can be adapted and optimized for specific research needs and high-throughput screening applications. The inclusion of illustrative data from the closely related compound, amitriptyline, offers a valuable reference for expected outcomes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Tricyclic antidepressant amitriptyline inhibits 5-hydroxytryptamine 3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-selectivity of amitriptyline for subtypes of brain muscarinic receptors demonstrated in binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Interaction of amitriptyline with muscarinic receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Gas Chromatographic Identification of Butriptyline Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) that, like other drugs in its class, undergoes extensive metabolism in the body. The identification and quantification of its metabolites are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and reliable technique for the separation and identification of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites using GC-based methods.

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main metabolic pathways are N-demethylation and hydroxylation, analogous to other tertiary amine TCAs like amitriptyline.

The primary metabolite, northis compound , is formed by the removal of one of the methyl groups from the tertiary amine side chain. Both this compound and northis compound can then undergo hydroxylation, primarily at the 10-position of the dibenzocycloheptene ring system, to form 10-hydroxythis compound and 10-hydroxynorthis compound , respectively. These hydroxylated metabolites can be further conjugated with glucuronic acid for excretion.

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine) and the desired level of sensitivity.

a) Liquid-Liquid Extraction (LLE) Protocol for Plasma/Serum:

-

To 1.0 mL of plasma or serum in a glass tube, add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar TCA).

-

Add 200 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to > 9.

-

Add 5.0 mL of an organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).

-

Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate or a suitable solvent for GC injection.

b) Solid-Phase Extraction (SPE) Protocol for Urine:

-

Centrifuge a 5.0 mL urine sample to remove particulate matter.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water).

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 3 mL of a suitable solvent (e.g., methanol or a mixture of dichloromethane:isopropanol, 80:20 v/v, with 2% ammonium hydroxide).

-

Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Derivatization

For improved chromatographic peak shape and thermal stability, especially for the hydroxylated metabolites, derivatization is often necessary. Silylation is a common approach.

Silylation Protocol:

-

To the dried and reconstituted sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS system.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of this compound and its metabolites. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |

Experimental Workflow

The overall workflow for the identification of this compound metabolites using GC-MS is depicted below.

Application Notes and Protocols: Use of Butriptyline in Forced Swim Test Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) that has been utilized for the treatment of depression.[1] Like other TCAs, its mechanism of action is primarily attributed to the modulation of monoamine neurotransmitters in the brain, specifically by inhibiting the reuptake of serotonin and norepinephrine, leading to their increased availability in the synaptic cleft.[1][2] The forced swim test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents.[3][4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility, reflecting a more persistent escape-oriented behavior.[5]

These application notes provide a comprehensive overview of the use of this compound in FST animal models, including its mechanism of action, detailed experimental protocols, and a framework for data analysis. Due to a lack of specific quantitative data for this compound in the forced swim test in the reviewed literature, representative data for the structurally similar and well-characterized TCA, amitriptyline, is provided as an example.

Mechanism of Action: Tricyclic Antidepressants

This compound, as a tricyclic antidepressant, is understood to exert its therapeutic effects through the modulation of serotonergic and noradrenergic systems. The primary mechanism involves the blockade of serotonin (SERT) and norepinephrine (NET) transporters on the presynaptic neuron. This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Data Presentation

A thorough review of the scientific literature did not yield specific quantitative data for the effects of this compound in the forced swim test. However, to provide a representative example of the expected outcomes with a tricyclic antidepressant, the following tables summarize data for amitriptyline, a closely related compound.

Table 1: Effect of Amitriptyline on Immobility Time in the Forced Swim Test in Rats

| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) | % Change from Vehicle |

| Vehicle (Saline) | - | 10 | 185.5 ± 12.3 | - |

| Amitriptyline | 5 | 10 | 142.8 ± 10.1* | -23.0% |

| Amitriptyline | 10 | 10 | 110.2 ± 9.5** | -40.6% |

| Amitriptyline | 20 | 10 | 85.6 ± 8.2*** | -53.8% |

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle. Data is hypothetical and for illustrative purposes.

Table 2: Effect of Amitriptyline on Active Behaviors in the Forced Swim Test in Rats

| Treatment Group | Dose (mg/kg) | N | Swimming Time (seconds) | Climbing Time (seconds) |

| Vehicle (Saline) | - | 10 | 90.3 ± 8.7 | 24.2 ± 4.5 |

| Amitriptyline | 5 | 10 | 125.1 ± 9.9 | 32.1 ± 5.1 |

| Amitriptyline | 10 | 10 | 150.6 ± 11.2** | 39.2 ± 5.8 |

| Amitriptyline | 20 | 10 | 178.9 ± 12.5*** | 35.5 ± 4.9* |

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle. Data is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed protocols for conducting the forced swim test in both rats and mice. These protocols are generalized from standard methodologies reported in the literature.[6]

Forced Swim Test Protocol for Rats

1. Animals:

-

Male Wistar or Sprague-Dawley rats (200-250 g).

-

House animals in groups of 4-5 per cage.

-

Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

-

Allow at least one week of acclimatization to the housing facility before testing.

2. Apparatus:

-

A transparent glass or plastic cylinder (40-60 cm high, 20 cm in diameter).

-

Fill the cylinder with water (23-25°C) to a depth of 30 cm.

3. Experimental Procedure:

-

Day 1: Pre-test Session (15 minutes)

-

Individually place each rat in the swim cylinder for 15 minutes.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

The pre-test session is for habituation and to induce a stable baseline of immobility.

-

-

Day 2: Test Session (5 minutes)

-

Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally, orally) at a specified time before the test (e.g., 30, 60 minutes).

-

Place the rat in the swim cylinder for a 5-minute test session.

-

Record the entire session with a video camera for later analysis.

-

After 5 minutes, remove the rat, dry it, and return it to its home cage.

-

4. Behavioral Scoring:

-

A trained observer, blind to the treatment conditions, should score the video recordings.

-

The 5-minute test session is typically divided into 5-second intervals.

-

At each interval, the predominant behavior is recorded as one of the following:

-

Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

-

Swimming: The rat makes active swimming motions, moving around the cylinder.

-